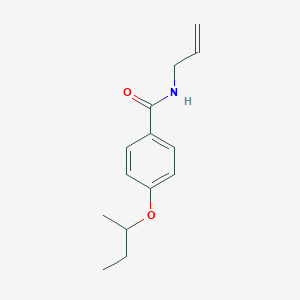
N-allyl-4-sec-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-sec-butoxybenzamide (ABBA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol.
Aplicaciones Científicas De Investigación
N-allyl-4-sec-butoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-allyl-4-sec-butoxybenzamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and has potential as a lead compound for the development of new anticancer drugs. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-allyl-4-sec-butoxybenzamide has been studied for its potential as a corrosion inhibitor for metal surfaces.
Mecanismo De Acción
The mechanism of action of N-allyl-4-sec-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-allyl-4-sec-butoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt cell membrane integrity and inhibit cell growth. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as enhanced mechanical strength and thermal stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-sec-butoxybenzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on N-allyl-4-sec-butoxybenzamide, including the development of new anticancer drugs based on its structure, the synthesis of novel materials with enhanced properties, and the investigation of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-sec-butoxybenzamide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N-allyl-4-sec-butoxybenzamide involves the reaction of 4-sec-butoxybenzoic acid with thionyl chloride to form 4-sec-butoxybenzoyl chloride. The resulting compound is then reacted with allylamine to produce N-allyl-4-sec-butoxybenzamide. The overall reaction can be represented as follows:
4-sec-butoxybenzoic acid + thionyl chloride → 4-sec-butoxybenzoyl chloride
4-sec-butoxybenzoyl chloride + allylamine → N-allyl-4-sec-butoxybenzamide
Propiedades
Nombre del producto |
N-allyl-4-sec-butoxybenzamide |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)12-6-8-13(9-7-12)17-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) |
Clave InChI |
AOPYGQPHDZLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
SMILES canónico |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)
![2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268185.png)




![3,5-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268195.png)
![2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide](/img/structure/B268197.png)
![3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)
![3-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268200.png)